molecular formula C12H9FN2O B6420295 4-fluoro-N-(pyridin-4-yl)benzamide CAS No. 113204-25-4

4-fluoro-N-(pyridin-4-yl)benzamide

Cat. No. B6420295
CAS RN: 113204-25-4
M. Wt: 216.21 g/mol
InChI Key: DPMZMSGLJJFLMW-UHFFFAOYSA-N
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Description

4-fluoro-N-(pyridin-4-yl)benzamide is a chemical compound with the molecular formula C12H9FN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Structural Analysis

  • A new crystal of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, has been synthesized and characterized, demonstrating the compound's potential for detailed structural analysis using techniques like X-ray crystallography and NMR (Deng et al., 2014).

Bioisostere in Serotonin Receptor Agonists

  • A derivative of 4-fluoro-N-(pyridin-4-yl)benzamide was studied as a bioisostere for serotonin 1F (5-HT1F) receptor agonists, indicating its potential in the development of treatments for conditions like migraine (B. M. Mathes et al., 2004).

Metabolism in Antineoplastic Drugs

  • Research on the metabolism of Flumatinib, a tyrosine kinase inhibitor, shows how derivatives of this compound can be relevant in studying the metabolism of antineoplastic drugs in human patients (Aishen Gong et al., 2010).

Development of Novel Compounds

  • New derivatives of N-(3-(8-Bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide were synthesized and characterized, showcasing the versatility of this compound in the synthesis of novel compounds (Parameshwar Achugatla et al., 2017).

Luminescence and Stimuli-Responsive Properties

  • Studies on pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides, including this compound derivatives, have shown their luminescence and multi-stimuli-responsive properties, indicating potential applications in material sciences (A. Srivastava et al., 2017).

Alzheimer's Disease Research

  • A selective serotonin 1A molecular imaging probe derived from this compound was used in Alzheimer's disease research, highlighting its application in neurological studies (V. Kepe et al., 2006).

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-(pyridin-4-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to cellular respiration and energy production.

Mode of Action

This compound acts as an inhibitor of the SDH enzyme . The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its possible mechanism of action . These interactions likely disrupt the enzyme’s normal function, leading to its inhibition .

Result of Action

The inhibition of the SDH enzyme by this compound can lead to significant changes at the molecular and cellular levels. For instance, it has been shown to exhibit good antifungal activity against certain fungi, such as Valsa mali and Sclerotinia sclerotiorum .

properties

IUPAC Name

4-fluoro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMZMSGLJJFLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303358
Record name 4-Fluoro-N-4-pyridinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113204-25-4
Record name 4-Fluoro-N-4-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113204-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-4-pyridinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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